1-(3-Fluoropyridin-4-yl)ethan-1-amine
説明
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen and fluorine substituents. According to official database entries, the primary International Union of Pure and Applied Chemistry name is designated as "1-(3-fluoro-4-pyridinyl)ethanamine," as documented in chemical supply databases. This nomenclature reflects the structural arrangement where the ethanamine group is attached to the fourth position of a pyridine ring that bears a fluorine substituent at the third position.
Alternative systematic naming approaches yield the designation "1-(3-fluoropyridin-4-yl)ethanamine," which represents a slight variation in the expression of the pyridine ring system. Both naming conventions accurately describe the molecular structure while adhering to International Union of Pure and Applied Chemistry principles for heterocyclic nomenclature. The compound's systematic name incorporates several key structural elements: the pyridine ring system as the parent structure, the fluorine substituent at position three, and the ethanamine side chain attached at position four.
The stereochemical complexity of 1-(3-Fluoropyridin-4-yl)ethan-1-amine introduces important considerations regarding isomerism. The presence of a chiral center at the carbon atom bearing the amine group creates the possibility for enantiomeric forms. Database records indicate the existence of both racemic mixtures and optically pure enantiomers. The R-enantiomer is specifically designated as "(R)-1-(3-Fluoropyridin-4-yl)ethan-1-amine" in chemical databases, with its own distinct registry number and chemical identifier codes.
Structural isomerism possibilities extend beyond stereochemical considerations to include positional isomers where the fluorine substituent or ethanamine group occupy different positions on the pyridine ring. Related compounds such as 1-(2-Fluoropyridin-4-yl)ethan-1-amine demonstrate how positional changes in fluorine placement create distinct chemical entities with separate database entries and unique properties.
Structure
2D Structure
特性
IUPAC Name |
1-(3-fluoropyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIEOLXLLJFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270361-88-0 | |
| Record name | 1-(3-fluoropyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
1-(3-Fluoropyridin-4-yl)ethan-1-amine is an organic compound characterized by a unique structure featuring a fluorinated pyridine ring. Its molecular formula is C₇H₉FN₂, with a molecular weight of approximately 140.16 g/mol. The compound consists of an amine group attached to an ethyl chain linked to a pyridine ring substituted with a fluorine atom at the 3-position. This structural arrangement contributes to its distinct chemical properties and potential biological activities.
Chemical Structure and Properties
The presence of the fluorine atom enhances the lipophilicity of the compound, potentially altering its interaction profile with biological targets compared to structurally similar compounds. The following table summarizes some key structural features and notable compounds for comparison:
| Compound Name | Structure | Notable Features |
|---|---|---|
| This compound | C₇H₉FN₂ | Contains a fluorine atom enhancing lipophilicity. |
| 1-Pyridin-3-yl-ethylamine | C₇H₉N | Lacks fluorine substitution; used in similar applications. |
| 4-Dimethylaminopyridine | C₈H₁₀N₂ | More basic; widely used as a catalyst in organic synthesis. |
| 3-Aminopyridine | C₅H₈N₂ | Exhibits different biological activity due to lack of fluorination. |
| 2-Fluoropyridine | C₅H₄FN | Similar fluorination but different position affects reactivity. |
Antibacterial and Antifungal Activity
Research indicates that compounds containing fluorinated pyridine moieties often exhibit interesting pharmacological properties, including antibacterial and antifungal activities. For example, studies have demonstrated that certain pyrrolidine derivatives possess significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
While direct data on the antibacterial activity of this compound is scarce, its structural similarities to other active compounds suggest potential efficacy against bacterial pathogens.
The exact mechanism of action for this compound remains largely uncharacterized in the literature. However, compounds with similar structures have been shown to interact with bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C₇H₉FN₂
- Molecular Weight : 140.16 g/mol
- Structural Features : The compound consists of an amine group attached to an ethyl chain, which is further connected to a pyridine ring substituted with a fluorine atom at the 3-position. This configuration enhances its lipophilicity and alters its interaction profile with biological targets.
Pharmaceutical Development
1-(3-Fluoropyridin-4-yl)ethan-1-amine has garnered attention in the pharmaceutical industry due to its potential as a drug candidate. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making it a valuable building block for various therapeutic agents.
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter systems.
- Anticancer Properties : Research has suggested that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Biological Research
The compound's interaction with biological targets has been a focal point in several studies:
- Binding Affinity Studies : Investigations into its binding affinity with serotonin receptors have shown promising results, indicating potential applications in treating mood disorders.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in disease pathways, suggesting its utility in therapeutic interventions .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antidepressant Development
In a study examining novel antidepressants, researchers synthesized derivatives of this compound and evaluated their effects on serotonin receptor activity. The results indicated that certain derivatives exhibited significant binding affinity and improved antidepressant-like behaviors in animal models, paving the way for further clinical investigations .
Case Study 2: Cancer Therapy
Another study focused on the anticancer potential of this compound. Researchers tested its efficacy against various cancer cell lines and found that it inhibited cell growth through apoptosis induction. These findings suggest that this compound could be developed into a novel anticancer agent .
類似化合物との比較
Comparison with Structural Analogs
Positional Isomers: Fluorine Substitution Effects
1-(2-Fluoropyridin-4-yl)ethan-1-amine
- Molecular Formula : C₇H₉FN₂
- CAS : 1149588-24-8
- Properties :
- pKa: 7.67 ± 0.29 (predicted)
- Boiling Point: 228.7 ± 25.0 °C (predicted)
- Density: 1.129 g/cm³
- Key Differences: Fluorine at position 2 creates distinct electronic effects compared to position 3.
1-(Pyridin-2-yl)ethan-1-amine
Complex Derivatives: Substitution Patterns
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
- Molecular Formula : C₁₃H₂₀FN₃
- CAS : 1019552-56-7
- Key Features :
Avapritinib Intermediate
- Structure : (S)-1-(4-Fluorophenyl)-1-(pyrimidin-5-yl)ethan-1-amine
- Role : A key intermediate in avapritinib, a tyrosine kinase inhibitor. The fluorine enhances pharmacokinetic stability, while the ethanamine moiety contributes to target binding .
準備方法
Starting from Pyridine Derivatives
One common approach is to start with a substituted pyridine such as 3-fluoropyridin-4-yl derivatives. The ethanamine side chain can be introduced by:
- Reductive amination of a corresponding ethanone intermediate.
- Nucleophilic substitution on a halogenated ethanone pyridine derivative.
For example, analogues of this compound can be prepared by condensing 1-(pyridin-4-yl)ethan-1-one with amines or hydrazines, followed by reduction steps to yield the amine functionality.
Fluorination Techniques
Selective fluorination at the 3-position of the pyridine ring can be achieved by:
Use of nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents, which allow conversion of hydroxymethyl or aldehyde groups to fluoromethyl or fluorinated derivatives.
Electrophilic fluorination methods, although less common due to regioselectivity challenges.
These fluorination steps are often performed after the ethanamine side chain introduction or on intermediates bearing hydroxyl or aldehyde groups at the 4-position of the pyridine ring.
Multi-Step Synthesis Involving Tosylation and Azide Intermediates
A detailed route involves:
- Conversion of a hydroxymethyl intermediate to a tosylate.
- Substitution of the tosylate with sodium azide to form an azide intermediate.
- Reduction of the azide to the corresponding amine using lithium aluminum hydride or other reducing agents.
This method allows for the introduction of the amine group with good regioselectivity and yields.
Example Synthetic Scheme Summary
Research Findings and Notes
- Selective fluorination at the pyridine ring's 3-position is critical and often achieved via nucleophilic fluorination of hydroxyl or aldehyde precursors.
- The amine side chain introduction is efficiently done via azide intermediates, which are reduced to primary amines.
- The use of lithium aluminum hydride is effective for azide reduction but requires careful handling due to its reactivity.
- The synthetic routes are adaptable to various substituted pyridines, allowing for structural analogues by modifying the aromatic ring or side chains.
- Crystallization and purification steps often involve recrystallization from solvents like hexanes or ether to obtain pure compounds.
Data Table: Comparative Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Reductive amination of ethanone | Amine, reducing agent (e.g., NaBH4) | Straightforward, mild conditions | Requires pure ethanone intermediate | 60–85 |
| Tosylation → Azide → Reduction | Tosyl chloride, NaN3, LiAlH4 | High regioselectivity | Multi-step, hazardous reagents | 50–75 |
| Nucleophilic fluorination | DAST or similar fluorinating agents | Direct fluorination | Sensitive reagents, moisture sensitive | 40–70 |
| Vilsmeier–Haack for ring functionalization | POCl3, DMF | Effective for aromatic substitution | Harsh conditions | Variable |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(3-Fluoropyridin-4-yl)ethan-1-amine, and what are the critical reaction conditions to ensure high yield and purity?
- Methodology : Synthesis typically involves halogenation of pyridine derivatives followed by amination. For example, fluorination at the 3-position of pyridine can be achieved via nucleophilic substitution using KF or electrophilic fluorinating agents. Subsequent reductive amination of the ketone precursor (e.g., 1-(3-fluoropyridin-4-yl)ethanone) with ammonium acetate and sodium cyanoborohydride under inert conditions yields the target amine .
- Critical Conditions : Use of catalysts like copper(I) bromide or cesium carbonate to enhance regioselectivity, and solvents like DMSO or DMF to stabilize intermediates. Reaction temperatures between 35–80°C and inert atmospheres (N₂/Ar) are essential to prevent side reactions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how can structural ambiguities be resolved?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the amine proton (δ 1.5–2.5 ppm, broad) and pyridine ring protons (δ 7.5–8.5 ppm). Fluorine coupling may split signals .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 155.08 for C₇H₉FN₂) .
- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C-F (~1100 cm⁻¹) .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Storage : Store at –20°C under anhydrous conditions (desiccated) to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation .
- Handling : Work under nitrogen/argon in a glovebox. Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade the amine to pyridine derivatives .
Advanced Research Questions
Q. How does the fluorine substitution at the 3-position of the pyridine ring influence the electronic and steric properties of this compound, and what implications does this have for its reactivity in further derivatization?
- Electronic Effects : The electron-withdrawing fluorine increases the pyridine ring's electrophilicity, enhancing reactivity in SNAr reactions. This facilitates functionalization at the 2- or 6-positions for drug discovery applications .
- Steric Effects : Fluorine's small atomic radius minimizes steric hindrance, allowing efficient coupling (e.g., Buchwald-Hartwig amination) to generate biaryl or heterocyclic derivatives .
- Methodological Insight : Computational studies (DFT) predict fluorine's inductive effects lower the LUMO energy, favoring nucleophilic attack. Validate using Hammett constants or molecular docking .
Q. What strategies can be employed to address contradictory biological activity data observed in assays involving this compound derivatives?
- Experimental Replication : Standardize assay conditions (e.g., cell line viability, incubation time) across labs. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to cross-validate results .
- Data Analysis : Apply multivariate statistics to identify confounding variables (e.g., solvent DMSO concentration, batch-to-batch compound purity) .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography (as in ) to rule out isomerization or degradation .
Q. How can regioselectivity challenges in the synthesis of this compound be mitigated, particularly when introducing the fluorine substituent?
- Directing Groups : Use protecting groups (e.g., Boc on the amine) to steer fluorination to the 3-position. Remove the group post-fluorination via acid hydrolysis .
- Catalytic Systems : Employ palladium/copper catalysts with chelating ligands (e.g., phenanthroline) to enhance selectivity in cross-coupling steps .
- Alternative Routes : Start with pre-fluorinated pyridine precursors (e.g., 3-fluoropyridine-4-carbaldehyde) to bypass competing halogenation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
